

4-(2-Chlorophenyl)butan-2-one structural formula

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-one

CAS No.: 3506-72-7

Cat. No.: B1342289

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An In-Depth Technical Guide to **4-(2-Chlorophenyl)butan-2-one**: Synthesis, Characterization, and Reactivity

Introduction

4-(2-Chlorophenyl)butan-2-one is a substituted aromatic ketone of significant interest to the chemical and pharmaceutical research communities. Its structural framework, featuring a reactive carbonyl group and a substituted phenyl ring, renders it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of **4-(2-Chlorophenyl)butan-2-one**, delving into its chemical properties, reliable synthetic routes, rigorous characterization methodologies, and key chemical transformations. The content herein is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the compound's chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a laboratory setting. **4-(2-Chlorophenyl)butan-2-one** is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as **4-(2-chlorophenyl)butan-2-one**.^[1] Its unique Chemical Abstracts Service (CAS) registry number is 3506-72-7.^[1]

The molecular structure consists of a butan-2-one backbone where the terminal carbon is attached to a benzene ring substituted with a chlorine atom at the ortho (position 2) position.

Structural Formula

Caption: 2D Structural Formula of **4-(2-Chlorophenyl)butan-2-one**.

The key physicochemical properties of **4-(2-Chlorophenyl)butan-2-one** are summarized in the table below. These computed properties are essential for planning reactions, purification procedures, and analytical methods.^[1]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClO	PubChem ^[1]
Molecular Weight	182.64 g/mol	PubChem ^[1]
IUPAC Name	4-(2-chlorophenyl)butan-2-one	PubChem ^[1]
CAS Number	3506-72-7	PubChem ^[1]
XLogP3	2.5	PubChem ^[1]
Hydrogen Bond Donor Count	0	PubChem ^[1]
Hydrogen Bond Acceptor Count	1	PubChem ^[1]
Rotatable Bond Count	3	PubChem ^[1]

Synthesis of 4-(2-Chlorophenyl)butan-2-one

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and highly effective method.^{[2][3][4]} This approach allows for the direct introduction of an acyl group onto an aromatic ring. For the synthesis of **4-(2-Chlorophenyl)butan-2-one**, a logical and efficient pathway involves a two-step sequence: Friedel-Crafts acylation followed by a selective reduction.



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Caption: Proposed synthetic workflow for **4-(2-Chlorophenyl)butan-2-one**.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The initial step involves the reaction of chlorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).

- Reaction: Chlorobenzene + 4-Chlorobutanoyl Chloride \rightarrow 4-Chloro-1-(2/4-chlorophenyl)butan-1-one
- Causality of Reagent Selection:
 - Chlorobenzene: Serves as the aromatic substrate. The chlorine atom is an ortho-, para-directing deactivator. Therefore, the acylation will primarily occur at the para position due to less steric hindrance, with a smaller amount of the ortho-substituted product.
 - 4-Chlorobutanoyl Chloride: This is the acylating agent. It provides the four-carbon chain with a reactive acyl chloride group for the electrophilic substitution and a terminal chlorine atom for subsequent modification.
 - Aluminum Chloride (AlCl_3): This strong Lewis acid is crucial for activating the acyl chloride. It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring.^[3]

Experimental Protocol:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

- Cool the suspension to 0°C in an ice bath.
- Add chlorobenzene (1.0 eq) to the flask.
- Slowly add 4-chlorobutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
- Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of ortho and para isomers. The para isomer is typically the major product and can be separated by column chromatography or recrystallization.

Step 2: Reduction of the Aryl Ketone

The product from the Friedel-Crafts acylation is an aryl ketone. To obtain the target molecule, **4-(2-Chlorophenyl)butan-2-one**, the ketone functional group must be reduced to a methylene (CH₂) group. The Clemmensen and Wolff-Kishner reductions are two classical methods for this transformation.^{[5][6][7][8]}

- Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.^{[7][9]} It is particularly effective for aryl-alkyl ketones that are stable in strong acid.^[8]
- Wolff-Kishner Reduction (Basic Conditions): This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.^{[5][10][11][12]} This method is suitable for substrates that are sensitive to acid.

Choice of Method: Since the substrate contains a chlorine substituent on the aromatic ring which is stable to both acidic and basic conditions, either method could be employed. The Clemmensen reduction is often preferred for its operational simplicity when applicable.

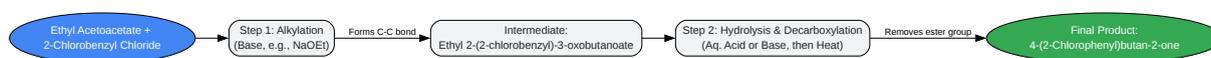
Experimental Protocol (Clemmensen Reduction):

- In a round-bottom flask fitted with a reflux condenser, place the 1-(2-chlorophenyl)butan-1-one (1.0 eq) obtained from the previous step.
- Add amalgamated zinc, prepared by treating zinc granules with a mercuric chloride solution.
- Add concentrated hydrochloric acid and a co-solvent like toluene.
- Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be required during the reaction.
- Monitor the disappearance of the starting material by TLC.
- After the reaction is complete, cool the mixture, and separate the organic layer.
- Extract the aqueous layer with toluene or diethyl ether.
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the product by vacuum distillation or column chromatography to obtain pure 4-(2-chlorophenyl)butane.

Note: The above synthesis yields the alkane. To obtain the target ketone **4-(2-Chlorophenyl)butan-2-one**, a different synthetic strategy is required. A more direct synthesis is outlined below.

Alternative and More Direct Synthesis: Acetoacetic Ester Synthesis

A more direct and reliable method to synthesize the target compound is via the acetoacetic ester synthesis, which allows for the controlled formation of ketones.



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Caption: Acetoacetic ester synthesis workflow for **4-(2-Chlorophenyl)butan-2-one**.

Experimental Protocol:

- **Enolate Formation:** Dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature to form the sodium enolate.
- **Alkylation:** Add 2-chlorobenzyl chloride (1.0 eq) to the enolate solution and heat the mixture to reflux for 2-3 hours until the alkylation is complete (monitored by TLC).
- **Hydrolysis and Decarboxylation:** Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the ester. Afterward, carefully acidify the mixture with dilute sulfuric acid and heat gently. Carbon dioxide will evolve as the β -keto acid decarboxylates to form the desired ketone.
- **Workup and Purification:** After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude product can then be purified by vacuum distillation to yield pure **4-(2-Chlorophenyl)butan-2-one**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized **4-(2-Chlorophenyl)butan-2-one** is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

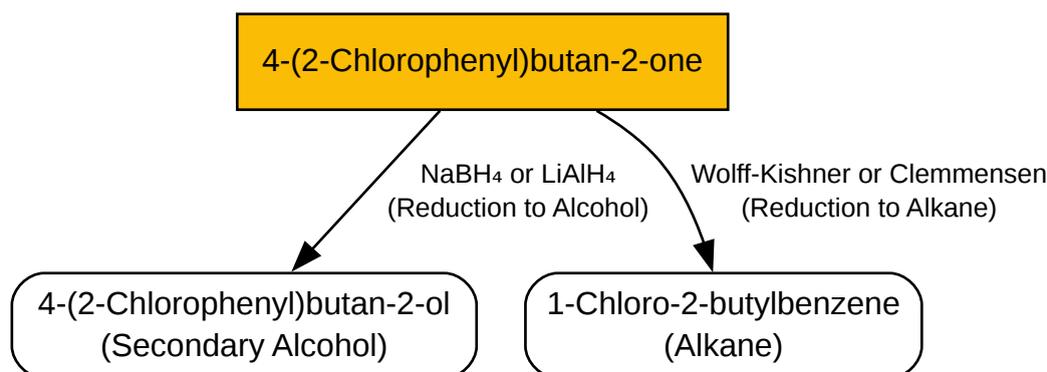
Technique	Expected Observations
^1H NMR	- A singlet around δ 2.1-2.2 ppm (3H) for the methyl protons (CH_3) adjacent to the carbonyl. - Two triplets around δ 2.8-3.1 ppm (4H total), corresponding to the two methylene groups ($\text{CH}_2\text{-CH}_2$), showing coupling to each other. - A multiplet in the aromatic region (δ 7.1-7.4 ppm) for the four protons on the substituted benzene ring.
^{13}C NMR	- A peak at $\delta > 200$ ppm for the ketone carbonyl carbon. - A peak around δ 30 ppm for the methyl carbon. - Peaks for the two methylene carbons in the δ 30-50 ppm range. - Multiple peaks in the aromatic region (δ 125-140 ppm), including the carbon bearing the chlorine atom.
IR Spectroscopy	- A strong, sharp absorption band around 1715 cm^{-1} characteristic of the C=O stretch of a ketone. - C-H stretching vibrations for the aromatic ring just above 3000 cm^{-1} and for the aliphatic chain just below 3000 cm^{-1} . - C=C stretching bands in the $1450\text{-}1600\text{ cm}^{-1}$ region for the aromatic ring. - A C-Cl stretching band in the fingerprint region.
Mass Spectrometry	- A molecular ion peak (M^+) at m/z 182 and an $\text{M}+2$ peak at m/z 184 with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom. - A prominent fragment from McLafferty rearrangement and alpha-cleavage, such as a peak at m/z 43 ($[\text{CH}_3\text{CO}]^+$).

Reactivity and Synthetic Applications

The presence of both a ketone and a chlorinated aromatic ring makes **4-(2-Chlorophenyl)butan-2-one** a useful building block for further chemical modifications.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene group.



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Caption: Key reduction pathways of **4-(2-Chlorophenyl)butan-2-one**.

- Reduction to an Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH_4) in methanol or ethanol will selectively reduce the ketone to the corresponding secondary alcohol, 4-(2-chlorophenyl)butan-2-ol. This reaction is typically fast, high-yielding, and conducted at room temperature.
- Reduction to an Alkane: As previously discussed, the Wolff-Kishner or Clemmensen reduction can be used to completely remove the carbonyl oxygen, yielding 1-chloro-2-butylbenzene.^[13] This transformation is valuable for synthesizing alkylbenzenes from Friedel-Crafts acylation products, avoiding the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation.

Applications in Drug Development

While specific, large-scale applications of **4-(2-Chlorophenyl)butan-2-one** are not extensively documented in mainstream literature, its structural motif is present in various pharmacologically active molecules. Arylbutanone scaffolds are precursors to compounds like Haloperidol, a butyrophenone antipsychotic, although Haloperidol itself contains a 4-chlorophenyl group attached to a different position of the butane chain.^[14] Nevertheless, intermediates like **4-(2-Chlorophenyl)butan-2-one** are valuable starting materials for creating libraries of novel

compounds for screening in drug discovery programs, particularly in neuroscience and oncology.

Safety and Handling

While specific toxicity data for **4-(2-Chlorophenyl)butan-2-one** is limited, it should be handled with the care appropriate for a laboratory chemical. Structurally related compounds, such as 4-(4-chlorophenyl)butan-2-one, are classified with GHS hazard statements indicating they may cause skin and eye irritation, and respiratory irritation.[15]

- GHS Hazard Statements (for related compounds): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.
- Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with a rich chemistry defined by its ketone and substituted aromatic functionalities. Its synthesis, primarily achieved through methods like the acetoacetic ester synthesis, is well within the capabilities of a standard organic chemistry laboratory. Rigorous characterization using modern spectroscopic methods is essential to ensure its identity and purity. The compound's reactivity, particularly at the carbonyl group, opens up pathways to a variety of other molecules, making it a useful tool for medicinal chemists and researchers in the broader chemical sciences. Proper safety precautions are essential when handling this and any laboratory chemical.

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